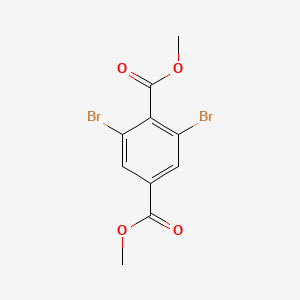

Dimethyl 3,5-dibromoterephthalate

Description

Properties

Molecular Formula |

C10H8Br2O4 |

|---|---|

Molecular Weight |

351.98 g/mol |

IUPAC Name |

dimethyl 2,6-dibromobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

HZNYKTRFMZAGEX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)C(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Polymer Synthesis : Brominated terephthalates are critical in creating high-performance polymers. For example, dimethyl 2,5-dibromoterephthalate forms rigid, conjugated polymers via Suzuki coupling . The 3,5 isomer may yield polymers with distinct chain packing due to meta-substitution.

- Electronic Effects : Bromine at meta positions (3,5) deactivates the aromatic ring differently than para-substituted analogs, influencing electrophilic substitution pathways.

Preparation Methods

Direct Fischer Esterification

Acid Chloride Route

For sterically hindered acids, converting to the acid chloride first improves esterification efficiency:

-

Chlorination :

-

Methanolysis :

This method avoids equilibrium limitations of Fischer esterification, enabling quantitative yields under milder conditions.

Catalytic and Solvent Effects on Reaction Efficiency

Bromination Catalysts

-

Iodine as Catalyst :

Patent US3142701A reports iodine (1–2 wt%) enhances bromine utilization in oleum, reducing reaction time from 24 to 12 hours. For meta-bromination, however, Lewis acids like FeBr₃ may prove more effective. -

Microwave-Assisted Bromination :

WO2019006699A1 highlights microwave irradiation (80–140°C) for rapid bromination, achieving 95% conversion in 30 minutes versus 20 hours conventionally.

Solvent Systems

-

Oleum Concentration :

50% oleum optimizes bromine solubility and reactivity, minimizing side products like polybrominated species. -

Esterification Solvents :

Methanol alone suffices for Fischer esterification, but THF/MeOH mixtures (3:1 v/v) enhance solubility of the dibrominated acid.

Analytical Characterization and Quality Control

Melting Point Analysis

Spectroscopic Data

-

¹H NMR (CDCl₃) :

Two singlet peaks for methyl esters (δ 3.90–3.95 ppm) and aromatic protons (δ 8.20–8.35 ppm). -

FT-IR :

Strong stretches at 1720 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Br).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Parameter | Fischer Esterification | Acid Chloride Route |

|---|---|---|

| Reaction Time | 24 hours | 8 hours |

| Yield | 85–90% | 95–98% |

| HCl Byproduct | None | 2 equiv |

| Equipment Requirements | Standard | Corrosion-resistant |

Q & A

Q. What are the critical factors to consider when designing a synthesis protocol for dimethyl 3,5-dibromoterephthalate?

- Methodological Answer : Synthesis optimization requires evaluating reaction variables such as temperature, solvent polarity, catalyst loading, and stoichiometry of brominating agents. For brominated aromatic esters, orthogonal experimental design (e.g., Taguchi or factorial methods) can systematically identify dominant factors . Pre-purification of precursors (e.g., terephthalic acid derivatives) is essential to minimize side reactions. Reaction progress should be monitored via GC-MS or HPLC to track intermediates and confirm product purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm bromine substitution patterns and ester group positions.

- FT-IR : Verify ester carbonyl stretches (~1720 cm) and C-Br vibrations (~600 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and isotopic patterns consistent with bromine atoms .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use gradient recrystallization with solvents of varying polarity (e.g., ethanol/water mixtures) to exploit solubility differences. Column chromatography with silica gel and non-polar eluents (hexane:ethyl acetate) can separate brominated byproducts. Membrane-based separation technologies (e.g., nanofiltration) may enhance scalability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumental calibration. Perform comparative studies using standardized conditions (e.g., deuterated solvents for NMR, inert atmospheres to prevent oxidation). Cross-validate data with computational chemistry tools (e.g., DFT simulations for NMR chemical shifts) . Publish raw datasets to enable peer validation .

Q. What computational approaches can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and evaluate electrophilicity at bromine sites. Molecular dynamics simulations can model steric effects during palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How can researchers optimize experimental conditions for scaling up this compound synthesis?

- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent concentration, mixing efficiency). Use pilot-scale reactors with real-time process analytical technology (PAT) for continuous monitoring. Assess safety parameters (e.g., thermal stability via DSC) to mitigate risks during scale-up .

Q. What strategies address the hydrolytic instability of this compound in aqueous environments?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy to identify degradation thresholds. Introduce steric hindrance via substituent engineering (e.g., bulkier ester groups) or employ protective agents (e.g., cyclodextrins) to shield reactive sites . Validate stability under simulated environmental conditions .

Methodological and Theoretical Frameworks

Q. How can factorial design improve mechanistic studies of this compound’s photodegradation?

Q. What role does theoretical modeling play in understanding the electronic properties of this compound?

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.